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Compound of Interest

Compound Name: Ciprofloxacin hexahydrate

Cat. No.: B15206704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of ciprofloxacin

salts, offering detailed methodologies for their synthesis, characterization, and analysis. The

information presented is intended to support researchers and professionals in the fields of

pharmaceutical sciences and drug development in understanding and controlling the solid-state

properties of this important antibiotic.

Introduction to Ciprofloxacin and its Salts
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of

various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA

gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and

recombination.[2][3][4] As a Biopharmaceutics Classification System (BCS) Class IV drug,

ciprofloxacin exhibits both low solubility and low permeability, which can limit its bioavailability.

[5]

The formation of salts is a common and effective strategy to modify the physicochemical

properties of active pharmaceutical ingredients (APIs) without altering their pharmacological

activity. By reacting the acidic or basic functional groups of an API with a suitable counterion, it

is possible to create new solid forms with improved properties such as solubility, dissolution

rate, stability, and manufacturability. In the case of ciprofloxacin, which is an amphoteric

molecule with both a carboxylic acid group and a basic piperazine ring, a variety of salts can be
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prepared.[5] The study of the crystal structure of these salts is crucial for understanding the

relationship between their solid-state properties and their performance as a drug substance.

Crystallographic and Physicochemical Data of
Ciprofloxacin Salts
The formation of different salts of ciprofloxacin leads to a diversity of crystal structures and

physicochemical properties. The following tables summarize key data for several reported

ciprofloxacin salts.

Table 1: Crystallographic Data of Selected Ciprofloxacin Salts
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Salt Name
Chemical
Formula

Crystal
System

Space Group
Unit Cell
Parameters

Ciprofloxacin

Hydrochloride

1.34-Hydrate

C₁₇H₁₈FN₃O₃·HC

l·1.34H₂O
- - -

Ciprofloxacin

2,6-

Dihydroxybenzoa

te

C₁₇H₁₉FN₃O₃⁺·C

₇H₅O₄⁻
Monoclinic P2₁/c

a = 7.9722(5) Å,

b = 21.2705(11)

Å, c = 13.0860(7)

Å, β =

101.998(5)°

Ciprofloxacin

Fumarate

Dihydrate

C₁₇H₁₉FN₃O₃⁺·C

₄H₃O₄⁻·2H₂O
Monoclinic P2₁/n

a = 10.395(1) Å,

b = 23.368(1) Å,

c = 10.518(1) Å,

β = 117.89(1)°

Ciprofloxacin

Maleate

C₁₇H₁₉FN₃O₃⁺·C

₄H₃O₄⁻
Monoclinic P2₁/c

a = 11.238(1) Å,

b = 10.027(1) Å,

c = 18.995(1) Å,

β = 98.76(1)°

Ciprofloxacin

Adipate

Dihydrate

(C₁₇H₁₉FN₃O₃⁺)₂

·C₆H₈O₄²⁻·2H₂O
Triclinic P-1

a = 8.878(1) Å, b

= 10.158(1) Å, c

= 12.871(1) Å, α

= 70.36(1)°, β =

81.33(1)°, γ =

76.54(1)°

Ciprofloxacin

Salicylate 1.75

Hydrate

C₁₇H₁₉FN₃O₃⁺·C

₇H₅O₃⁻·1.75H₂O
Triclinic P-1

a = 10.0132(4)

Å, b =

13.9118(6) Å, c =

18.0673(8) Å, α

= 87.359(3)°, β =

80.598(3)°, γ =

71.365(4)°

Table 2: Physicochemical Properties of Selected Ciprofloxacin Salts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15206704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salt Name Melting Point (°C) Solubility

Ciprofloxacin Hydrochloride >300 Soluble in water

Ciprofloxacin Fumarate

Dihydrate

215.1 (Dehydration below

150°C)

pH 1.2: Lower than

ciprofloxacin; pH 6.8: Higher

than ciprofloxacin

Ciprofloxacin Maleate 200.2

pH 1.2: Lower than

ciprofloxacin; pH 6.8: Higher

than ciprofloxacin

Ciprofloxacin Adipate

Dihydrate

179.3 (Dehydration below

150°C)

pH 1.2: Lower than

ciprofloxacin; pH 6.8: Higher

than ciprofloxacin

Ciprofloxacin Salicylate 1.75

Hydrate

215-225 (Dehydration at 55-

65°C)

Higher solubility and

dissolution compared to

ciprofloxacin[6]

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of

ciprofloxacin salts.

Synthesis and Crystallization of Ciprofloxacin Salts
The synthesis of ciprofloxacin salts typically involves reacting ciprofloxacin with a chosen

counterion in a suitable solvent system. The resulting salt is then crystallized to obtain a solid

form suitable for analysis.

3.1.1. Materials

Ciprofloxacin (base or hydrochloride salt)

Selected acid counterion (e.g., salicylic acid, fumaric acid, maleic acid)[5]

Solvents (e.g., methanol, ethanol, water, acetonitrile)[5][7]

3.1.2. General Synthesis Procedure
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Preparation of Ciprofloxacin Base (if starting from hydrochloride): Dissolve ciprofloxacin

hydrochloride in distilled water. Adjust the pH to the isoelectric point of ciprofloxacin

(approximately 7.4) using a suitable base (e.g., NaOH) to precipitate the ciprofloxacin base.

Filter, wash with water, and dry the precipitate.

Salt Formation: Dissolve equimolar amounts of ciprofloxacin base and the selected

counterion in a suitable solvent or solvent mixture (e.g., methanol-water 1:1 v/v).[5][8] The

solution may be heated and stirred to ensure complete dissolution.[5][7]

3.1.3. Crystallization Methods

Slow Evaporation:

Prepare a saturated or near-saturated solution of the ciprofloxacin salt as described

above.

Loosely cover the container to allow for slow evaporation of the solvent at room

temperature in a fume hood.[8]

Monitor the container for the formation of single crystals over a period of several days to

weeks.[9]

Solvent-Assisted Grinding:

Place equimolar amounts of ciprofloxacin and the counterion in a mortar or ball mill.[10]

Add a small amount of a suitable solvent.

Grind the mixture for a specified period (e.g., 30 minutes).[10]

Collect the resulting powder for analysis.

Cooling Crystallization:

Prepare a saturated solution of the ciprofloxacin salt at an elevated temperature.

Slowly cool the solution to room temperature or below to induce crystallization.[7]
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Collect the crystals by filtration.

Analytical Techniques
The following are detailed protocols for the key analytical techniques used in the

characterization of ciprofloxacin salts.

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides detailed three-dimensional information about the

arrangement of atoms within a crystal.[11]

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

Crystal Selection and Mounting: Select a suitable single crystal (typically >0.1 mm in all

dimensions) with well-defined faces and no visible defects.[12] Mount the crystal on a

goniometer head.

Data Collection: Center the crystal in the X-ray beam. Collect diffraction data by rotating

the crystal and recording the diffraction pattern at various orientations. Data is typically

collected at a controlled temperature (e.g., 150 K or room temperature).

Structure Solution and Refinement: Process the collected data to obtain a set of structure

factors. Solve the crystal structure using direct methods or Patterson methods to obtain an

initial model of the atomic positions. Refine the model against the experimental data to

obtain the final crystal structure.

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase of a bulk sample and to assess its purity.[13]

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

Procedure:
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Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder

into a sample holder.

Data Collection: Place the sample holder in the diffractometer. Collect the diffraction

pattern over a specified 2θ range (e.g., 5-70°) with a defined step size and scan speed.

[14]

Data Analysis: Compare the obtained diffraction pattern with reference patterns from

databases or with patterns calculated from single-crystal data to identify the crystalline

phase.

3.2.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of

temperature, providing information on thermal events such as melting, crystallization, and solid-

state transitions.[15][16]

Instrumentation: A differential scanning calorimeter.

Procedure:

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into

an aluminum pan and seal it.

Measurement: Place the sample pan and a reference pan (usually empty) into the DSC

cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic

peaks corresponding to thermal events.

3.2.4. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful

for determining the presence of solvates or hydrates and assessing thermal stability.[18][19]

Instrumentation: A thermogravimetric analyzer.

Procedure:
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Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA

pan.

Measurement: Heat the sample at a constant rate in a controlled atmosphere (e.g.,

nitrogen).[19]

Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus

temperature, to identify temperature ranges where mass loss occurs.

3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.[20]

Instrumentation: A Fourier-transform infrared spectrometer.

Procedure:

Sample Preparation (KBr Pellet Technique): Mix a small amount of the sample with dry

potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[21]

Measurement: Place the pellet in the sample holder of the spectrometer and record the

infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Analyze the positions and intensities of the absorption bands in the

spectrum to identify characteristic functional groups and to confirm salt formation (e.g., by

observing shifts in the carboxylic acid and amine vibrational bands).

Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding complex processes and relationships. The

following diagrams, generated using the DOT language, illustrate the experimental workflow for

ciprofloxacin salt analysis and its mechanism of action.

Experimental Workflow for Ciprofloxacin Salt Crystal
Structure Analysis
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Caption: Workflow for the synthesis and crystal structure analysis of ciprofloxacin salts.

Mechanism of Action of Ciprofloxacin
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Caption: Mechanism of action of ciprofloxacin via inhibition of DNA gyrase and topoisomerase

IV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of Ciprofloxacin Salts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206704#crystal-structure-analysis-of-ciprofloxacin-
salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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